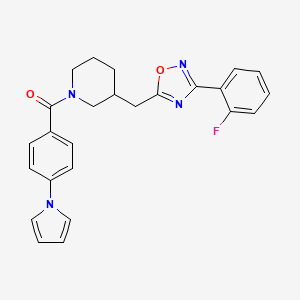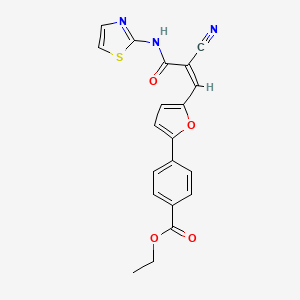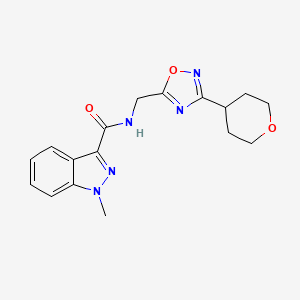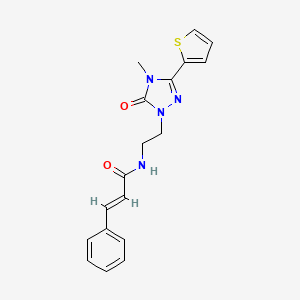![molecular formula C23H22N4O5S2 B2486071 4-(2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide CAS No. 877656-11-6](/img/structure/B2486071.png)
4-(2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The detailed introduction of this compound involves understanding its core structure, which belongs to the class of thienopyrimidin derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial and antiviral properties. The molecule's complexity, including the thieno[3,2-d]pyrimidin core and dimethoxyphenyl groups, suggests its potential for biological relevance.
Synthesis Analysis
The synthesis of related thienopyrimidin compounds involves multiple steps, starting from basic precursors like cyano acetamide and various aldehydes to form intermediates, which are then further reacted to form the desired compound. For example, Talupur et al. (2021) described a synthesis process involving the condensation of dimethoxybenzaldehyde with aminothiophene-2-carboxamide to form intermediate compounds, which are then subjected to further reactions to synthesize target molecules with antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Molecular Structure Analysis
The molecular structure of thienopyrimidin derivatives is characterized by the presence of a thiophene ring fused with a pyrimidinone structure, which is further modified with various functional groups to achieve desired properties. Elmuradov et al. (2011) synthesized derivatives by reacting thienopyrimidinones with aromatic aldehydes, highlighting the structural versatility of these compounds (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound and its derivatives are key in synthesizing novel heterocyclic compounds with potential pharmacological applications. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds have been evaluated as COX-1/COX-2 inhibitors, displaying high inhibitory activity on COX-2 selectivity, comparable to sodium diclofenac, a standard drug used for reference (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Evaluation
Another research application involves the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides derivatives. These studies aim to develop compounds with enhanced antimicrobial properties by modifying the chemical structure to target specific microbial enzymes or pathways (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Anti-inflammatory Activities
Similarly, the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings have been explored. Using 2-chloro-6-ethoxy-4-acetylpyridine as starting material, these studies aim to develop compounds that offer good antibacterial and antifungal activities, highlighting the potential for new therapeutic agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
The compound's derivatives have been evaluated as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate pathway, which is a target for cancer chemotherapy. Compounds based on the thieno[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activities against human TS and DHFR, indicating their potential as cancer therapeutic agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Eigenschaften
IUPAC Name |
4-[[2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2/c1-31-17-8-7-15(11-18(17)32-2)27-22(30)20-16(9-10-33-20)26-23(27)34-12-19(28)25-14-5-3-13(4-6-14)21(24)29/h3-8,11H,9-10,12H2,1-2H3,(H2,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBXYELOJSQGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-Butylcarbamoyl-2-[5-(4-nitro-phenyl)-furan-2--yl]-vinyl}-4-methyl-benzamide](/img/structure/B2485989.png)
![2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2485992.png)


![1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one](/img/structure/B2485997.png)
![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2485998.png)


![2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2486005.png)

![4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2486008.png)
![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2486010.png)